5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide
Description
This compound (CAS: 105176-22-5) is a structurally complex heterocyclic molecule featuring conjugated benzothiazolylidene and thiazolylidene moieties. Its core structure includes a 4,5-dihydro-4-oxothiazolium iodide backbone substituted with ethoxy, ethyl, methyl, and diphenyl groups. Industrially, it is classified as a hazardous substance with skin/eye irritation risks and specific target organ toxicity, necessitating stringent safety protocols during handling .
Properties
Molecular Formula |
C39H40IN3O2S3 |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
(5E)-5-[(E,4Z)-3-ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-ethyl-2-[(Z)-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)methyl]-1,3-thiazol-3-ium-4-one;iodide |
InChI |
InChI=1S/C39H40N3O2S3.HI/c1-6-40-31-24-27(5)20-22-32(31)45-34(40)25-30(44-9-4)21-23-33-39(43)42(8-3)36(46-33)26-35-41(7-2)37(28-16-12-10-13-17-28)38(47-35)29-18-14-11-15-19-29;/h10-26H,6-9H2,1-5H3;1H/q+1;/p-1/b30-21+,33-23+,34-25-; |
InChI Key |
RRGPZNSNORJTEB-FEXNTRRWSA-M |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C)S/C1=C\C(=C/C=C/3\C(=O)[N+](=C(S3)/C=C\4/N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)\OCC.[I-] |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC=C3C(=O)[N+](=C(S3)C=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)OCC.[I-] |
Origin of Product |
United States |
Biological Activity
The compound 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide (CAS No. 105176-22-5) is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including multiple thiazole and benzothiazole moieties, suggest potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 805.85 g/mol. The presence of various functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C39H40IN3O2S3 |
| Molecular Weight | 805.85 g/mol |
| CAS Number | 105176-22-5 |
| Functional Groups | Thiazole, Benzothiazole |
Antimicrobial Activity
Research indicates that compounds with thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiazole-based compounds against various bacterial strains, suggesting that the compound may also possess similar activity due to its structural similarities .
Anticancer Potential
The anticancer properties of thiazole derivatives have been well-documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, benzothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells . The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy.
The proposed mechanism of action for compounds like this involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival. Interaction studies have indicated that such compounds can bind to DNA or RNA, disrupting normal cellular functions and leading to cell death.
Study 1: Anticancer Activity
A comparative analysis was conducted on several thiazole derivatives, including those structurally similar to the compound . The study found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity. The mechanisms involved included apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of thiazole-based compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Properties
Stability and Reactivity
The target compound’s iodide counterion and conjugated system may enhance photostability compared to simpler thiazolidinones (). However, its ethoxy and ethyl groups could increase susceptibility to hydrolytic degradation under acidic/basic conditions, akin to methyl iodide-mediated derivatives () . In contrast, benzimidazole-containing thiazolidinones () exhibit stability in ethanol but decompose in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
